![molecular formula C15H11N3O3 B14685038 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione CAS No. 25107-70-4](/img/structure/B14685038.png)
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is an organic compound with the molecular formula C15H11N3O3 It is known for its unique structure, which includes a naphthalene-1,2-dione core substituted with a 6-methoxypyridazin-3-ylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione typically involves the reaction of 6-methoxypyridazine with 1,2-naphthoquinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a suitable solvent, such as methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the naphthoquinone core to its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Wissenschaftliche Forschungsanwendungen
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-methoxypyridazine: This compound shares the pyridazine core with a methoxy group but lacks the naphthoquinone moiety.
Sulfamethoxypyridazine: Another pyridazine derivative, used primarily as an antibiotic.
Uniqueness
4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione is unique due to its combination of a naphthoquinone core and a methoxypyridazinylamino group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
25107-70-4 |
|---|---|
Molekularformel |
C15H11N3O3 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
4-[(6-methoxypyridazin-3-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H11N3O3/c1-21-14-7-6-13(17-18-14)16-11-8-12(19)15(20)10-5-3-2-4-9(10)11/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
QQLHEWWXBASUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




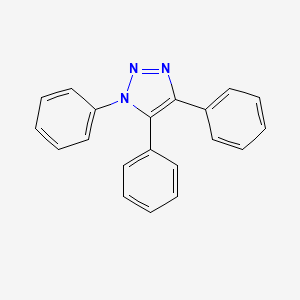
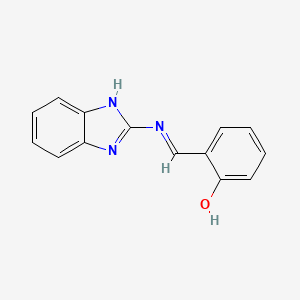

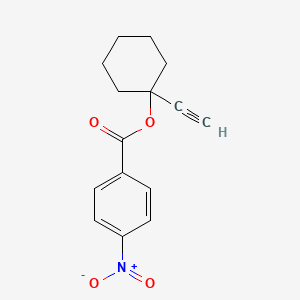
![[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate](/img/structure/B14685003.png)
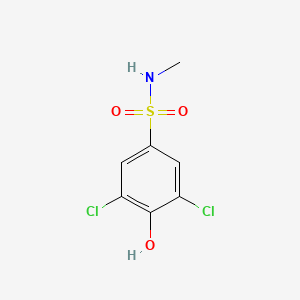
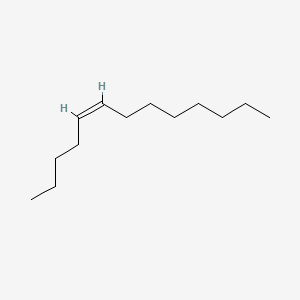
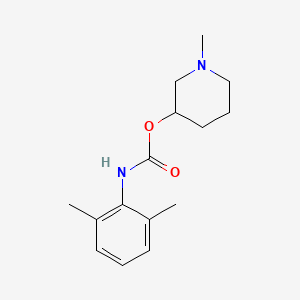
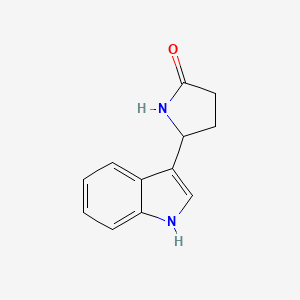
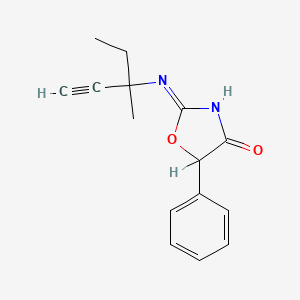
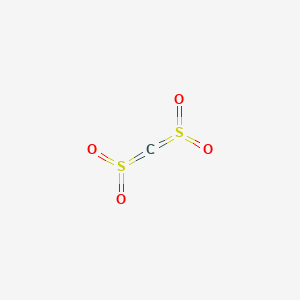
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
